molecular formula C8H15NO2 B13181942 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid

Cat. No.: B13181942
M. Wt: 157.21 g/mol
InChI Key: IRPCAAOJQWVPGG-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a dimethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid typically involves the reaction of 3,3-dimethylpyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used reagents include chloroacetic acid, 3,3-dimethylpyrrolidine, and a base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethylpyrrolidin-1-yl)propanoic acid
  • 2-(3,3-Dimethylpyrrolidin-1-yl)butanoic acid
  • 2-(3,3-Dimethylpyrrolidin-1-yl)pentanoic acid

Uniqueness

2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(3,3-dimethylpyrrolidin-1-yl)acetic acid

InChI

InChI=1S/C8H15NO2/c1-8(2)3-4-9(6-8)5-7(10)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

IRPCAAOJQWVPGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)CC(=O)O)C

Origin of Product

United States

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